3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
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Overview
Description
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a cyclohexane derivative known for its role as an inhibitor of the fatty acid biosynthesis pathway. This compound has a molecular formula of C14H21NO4 and a molecular weight of 267.325.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid typically involves multiple steps, starting from readily available cyclohexane derivatives. The key steps include:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the alkyne: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an inhibitor in studies of fatty acid biosynthesis.
Biology: Investigated for its potential effects on cellular metabolism and lipid biosynthesis.
Medicine: Explored for its potential therapeutic applications in diseases related to fatty acid metabolism.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting key enzymes in the fatty acid biosynthesis pathway. This inhibition disrupts the production of fatty acids, which are essential components of cell membranes and energy storage molecules. The molecular targets include enzymes like acetyl-CoA carboxylase and fatty acid synthase.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid
- 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-yn-1-ol
Uniqueness
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is unique due to its specific alkyne group, which allows for a variety of chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological studies.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLPJJSMKZNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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